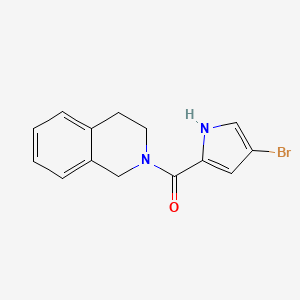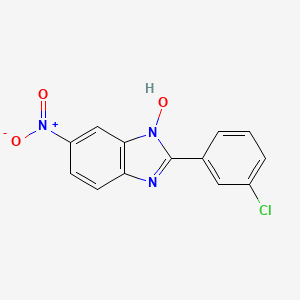
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the current literature .Mecanismo De Acción
The mechanism of action of MPA-NP involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine, which is necessary for DNA replication in cancer cells. By inhibiting DHODH, MPA-NP prevents the synthesis of pyrimidine, leading to the inhibition of DNA replication and ultimately, the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that MPA-NP has a low toxicity profile and is well-tolerated in animal models. Additionally, MPA-NP has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make MPA-NP a promising candidate for further development as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA-NP in lab experiments is its specificity for cancer cells. This allows for more targeted and effective treatment of cancer cells, while leaving healthy cells unaffected. However, one limitation of using MPA-NP in lab experiments is its high cost of synthesis, which may limit its availability for use in research.
Direcciones Futuras
There are several future directions for the use of MPA-NP in scientific research. One potential direction is the development of MPA-NP as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for MPA-NP. Additionally, studies are needed to determine the efficacy of MPA-NP in combination with other cancer treatments.
Another potential direction for the use of MPA-NP is in the development of new drugs for other diseases. DHODH has been implicated in several other diseases, including autoimmune diseases and viral infections. Further studies are needed to determine whether MPA-NP can be used to treat these diseases.
Conclusion
In conclusion, MPA-NP is a novel compound that has shown potential applications in scientific research. Its specificity for cancer cells and favorable pharmacokinetic profile make it a promising candidate for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for MPA-NP, as well as its efficacy in combination with other cancer treatments. Additionally, studies are needed to determine whether MPA-NP can be used to treat other diseases.
Métodos De Síntesis
The synthesis of MPA-NP involves the reaction of 4-amino-6-methyl-2-(4-methoxyphenylamino) pyrimidine with N-(2-bromoethyl)-pivalamide. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as sodium carbonate. The resulting product is then purified through column chromatography to obtain pure MPA-NP.
Aplicaciones Científicas De Investigación
MPA-NP has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPA-NP has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, MPA-NP has been shown to selectively target cancer cells, leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-13-12-16(23-14-6-8-15(26-5)9-7-14)24-18(22-13)21-11-10-20-17(25)19(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXSQOLISSCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C)(C)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


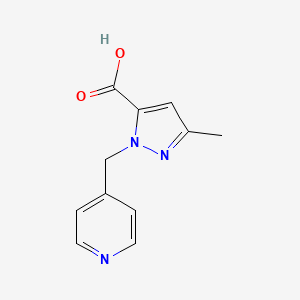

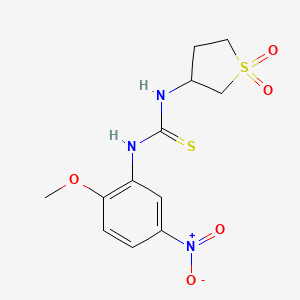
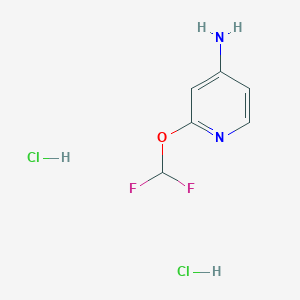

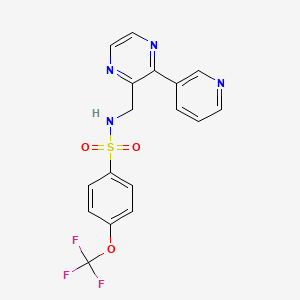
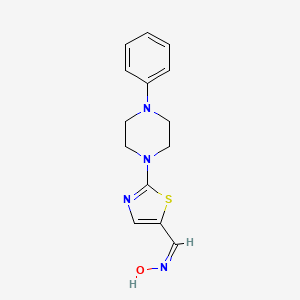
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

